4-fluoro-N'-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N’-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]benzohydrazide is a complex organic compound that features a combination of fluorine, nitro, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]benzohydrazide typically involves a multi-step processThe final step involves the formation of the benzohydrazide linkage through a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]benzohydrazide can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the fluorine atom could yield a variety of substituted benzohydrazides .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]benzohydrazide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in redox reactions, while the piperazine group could facilitate binding to biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-2-methyl-5-nitrobenzoic acid: Similar in structure but lacks the piperazine group.
4-fluoro-1-methyl-2-nitrobenzene: Similar but with different functional groups.
1-fluoro-2-methyl-4-nitrobenzene: Another similar compound with slight structural variations
Uniqueness
4-fluoro-N’-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]benzohydrazide is unique due to the presence of both the piperazine and benzohydrazide groups, which may confer unique biological and chemical properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C19H20FN5O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-fluoro-N-[(E)-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C19H20FN5O3/c1-23-8-10-24(11-9-23)18-7-6-17(25(27)28)12-15(18)13-21-22-19(26)14-2-4-16(20)5-3-14/h2-7,12-13H,8-11H2,1H3,(H,22,26)/b21-13+ |
InChI Key |
LWVSXIDNTIJGIW-FYJGNVAPSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.